molecular formula C10H7F2NOS B12068743 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol

5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol

Cat. No.: B12068743
M. Wt: 227.23 g/mol
InChI Key: SYTNMZPTQJUHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a thienyl ring, which is further connected to a pyridin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl precursor, which is then subjected to difluoromethylation. This intermediate is subsequently coupled with a pyridin-3-ol derivative under controlled conditions to yield the final product. Key reagents often include difluoromethylating agents such as difluoromethyl iodide and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are carefully controlled to ensure consistent product quality, and purification steps like recrystallization or chromatography are used to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thienyl or pyridin-3-ol moieties, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, organometallic reagents, and various catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons

Scientific Research Applications

5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the thienyl and pyridin-3-ol moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Difluoromethyl)pyridin-3-ol: Lacks the thienyl group, potentially altering its chemical and biological properties.

    2-(Difluoromethyl)thienyl derivatives: Similar structure but with variations in the pyridin-3-ol moiety, affecting their reactivity and applications.

    Thienylpyridine derivatives: Compounds with different substituents on the thienyl or pyridine rings, leading to diverse chemical behaviors and uses.

Uniqueness

5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol stands out due to the combination of the difluoromethyl group, thienyl ring, and pyridin-3-ol moiety. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H7F2NOS

Molecular Weight

227.23 g/mol

IUPAC Name

5-[5-(difluoromethyl)thiophen-2-yl]pyridin-3-ol

InChI

InChI=1S/C10H7F2NOS/c11-10(12)9-2-1-8(15-9)6-3-7(14)5-13-4-6/h1-5,10,14H

InChI Key

SYTNMZPTQJUHAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C(F)F)C2=CC(=CN=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.